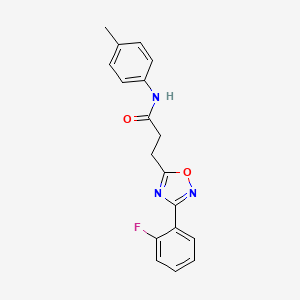
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide, also known as FPOP, is a small molecule that has gained significant attention in the field of chemical biology due to its unique properties. FPOP has been used as a chemical probe to study protein structure and dynamics, protein-ligand interactions, and protein-protein interactions.
作用機序
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide works by generating hydroxyl radicals through the reaction of this compound with hydrogen peroxide. The hydroxyl radicals then react with solvent-exposed amino acid residues on the surface of proteins, resulting in the labeling of these residues. The labeled residues can then be identified and quantified using mass spectrometry.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on proteins. This compound labeling does not significantly alter the structure or function of proteins, and the labeled residues can be easily identified and quantified using mass spectrometry.
実験室実験の利点と制限
The use of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide as a chemical probe has several advantages. This compound labeling is a fast and efficient method for studying protein structure and dynamics. This compound labeling can be performed under native conditions, and the labeled residues can be identified and quantified using mass spectrometry. This compound labeling is also a non-invasive method that does not significantly alter the structure or function of proteins.
However, there are also limitations to the use of this compound. This compound labeling is limited to solvent-exposed amino acid residues on the surface of proteins. This compound labeling may also result in the labeling of multiple residues in close proximity, making it difficult to determine the exact location of the labeled residues.
将来の方向性
There are several future directions for the use of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide as a chemical probe. One future direction is the development of new methods for generating hydroxyl radicals that can be used in conjunction with this compound labeling. Another future direction is the development of new mass spectrometry techniques for identifying and quantifying labeled residues. This compound labeling can also be used in combination with other techniques, such as X-ray crystallography and NMR spectroscopy, to obtain a more complete picture of protein structure and dynamics.
合成法
The synthesis of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide involves the reaction of 2-fluorobenzoyl chloride with 5-amino-1,2,4-oxadiazole in the presence of triethylamine to obtain 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with p-tolunitrile in the presence of potassium carbonate to obtain this compound. The synthesis of this compound is a relatively simple process and can be easily scaled up for large-scale production.
科学的研究の応用
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide has been widely used as a chemical probe to study protein structure and dynamics. This compound works by labeling solvent-exposed amino acid residues on the surface of proteins with hydroxyl radicals generated by the reaction of this compound with hydrogen peroxide. The labeled residues can then be identified and quantified using mass spectrometry. This compound has been used to study the conformational changes of proteins upon ligand binding, protein-protein interactions, and protein folding.
特性
IUPAC Name |
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-12-6-8-13(9-7-12)20-16(23)10-11-17-21-18(22-24-17)14-4-2-3-5-15(14)19/h2-9H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZSGKSQCIFSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

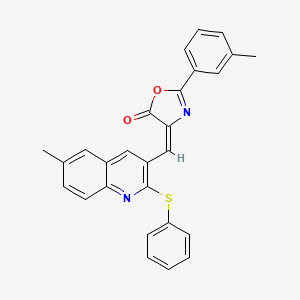


![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7720743.png)


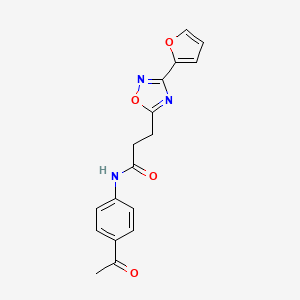

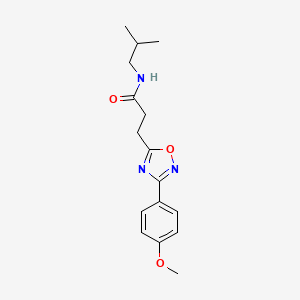
![N'-[(E)-(4-ethoxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7720767.png)

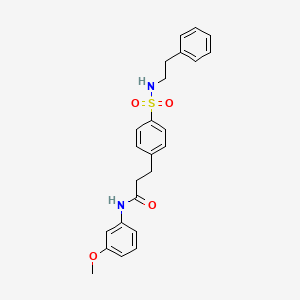
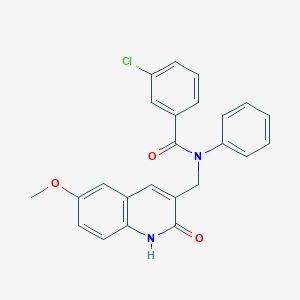
![ethyl 4-({N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7720800.png)